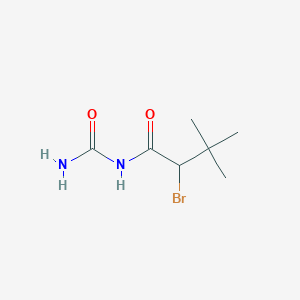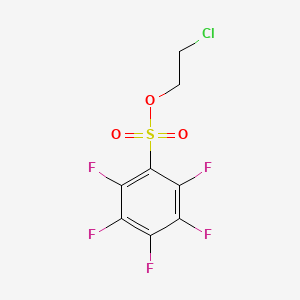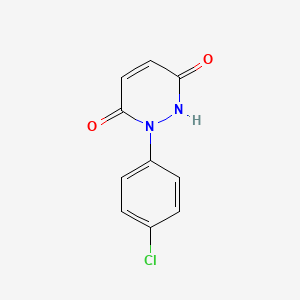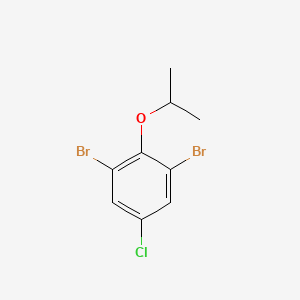![molecular formula C14H13BrO B14015264 3-Bromo-2',3'-dimethyl-[1,1'-biphenyl]-4-ol](/img/structure/B14015264.png)
3-Bromo-2',3'-dimethyl-[1,1'-biphenyl]-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2’,3’-dimethyl-[1,1’-biphenyl]-4-ol is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom at the 3-position, two methyl groups at the 2’ and 3’ positions, and a hydroxyl group at the 4-position on the biphenyl structure. Biphenyl compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2’,3’-dimethyl-[1,1’-biphenyl]-4-ol can be achieved through several synthetic routes. One common method involves the bromination of 2’,3’-dimethyl-[1,1’-biphenyl]-4-ol using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process.
化学反应分析
Types of Reactions
3-Bromo-2’,3’-dimethyl-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 3-bromo-2’,3’-dimethyl-[1,1’-biphenyl]-4-one.
Reduction: Formation of 2’,3’-dimethyl-[1,1’-biphenyl]-4-ol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
3-Bromo-2’,3’-dimethyl-[1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Bromo-2’,3’-dimethyl-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic and nucleophilic interactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, resulting in various biological effects .
相似化合物的比较
Similar Compounds
3-Bromo-3’-chloro-1,1’-biphenyl: Similar structure with a chlorine atom instead of a methyl group.
2-Bromo-3’,5’-dimethyl-1,1’-biphenyl: Similar structure with different positions of the bromine and methyl groups.
Uniqueness
3-Bromo-2’,3’-dimethyl-[1,1’-biphenyl]-4-ol is unique due to the specific arrangement of the bromine, methyl, and hydroxyl groups on the biphenyl scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C14H13BrO |
|---|---|
分子量 |
277.16 g/mol |
IUPAC 名称 |
2-bromo-4-(2,3-dimethylphenyl)phenol |
InChI |
InChI=1S/C14H13BrO/c1-9-4-3-5-12(10(9)2)11-6-7-14(16)13(15)8-11/h3-8,16H,1-2H3 |
InChI 键 |
XSNSHJLKWJONTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)O)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one](/img/structure/B14015181.png)

![N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B14015187.png)
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14015192.png)

![1-[Butoxy(phenyl)methyl]piperidine](/img/structure/B14015215.png)

![1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl](/img/structure/B14015220.png)



![5-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14015241.png)


